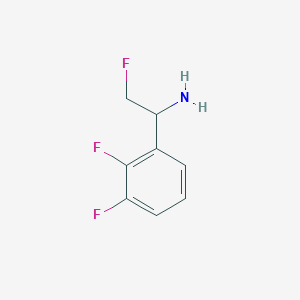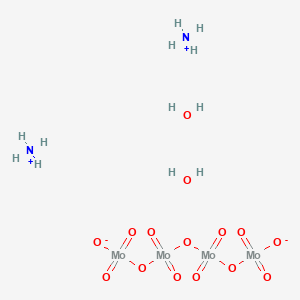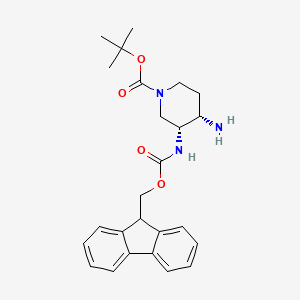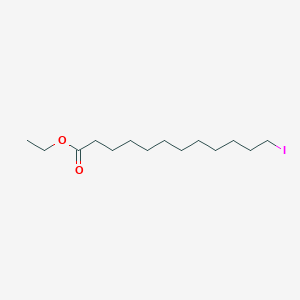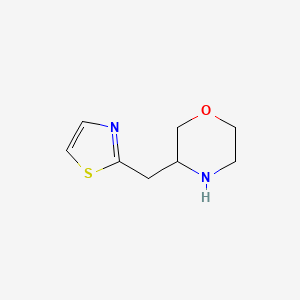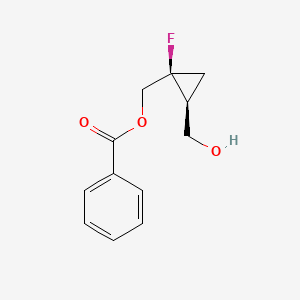
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate: is a synthetic organic compound that features a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Esterification: The final step involves esterification of the hydroxymethyl group with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of ((1S,2S)-1-Fluoro-2-(carboxymethyl)cyclopropyl)methyl benzoate.
Reduction: Formation of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methanol.
Substitution: Formation of ((1S,2S)-1-Amino-2-(hydroxymethyl)cyclopropyl)methyl benzoate or ((1S,2S)-1-Thio-2-(hydroxymethyl)cyclopropyl)methyl benzoate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique reactivity due to the presence of the fluorine atom.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with cyclopropyl-containing substrates.
Biochemical Probes: Used as a probe to study biochemical pathways involving cyclopropyl groups.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl ring provides rigidity to the molecule, allowing it to fit into specific binding sites. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing binding affinity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl propionate: Similar structure but with a propionate ester instead of a benzoate ester.
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl butyrate: Similar structure but with a butyrate ester instead of a benzoate ester.
Uniqueness: The uniqueness of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate lies in its specific combination of a cyclopropyl ring, a fluorine atom, and a benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
[(1S,2S)-1-fluoro-2-(hydroxymethyl)cyclopropyl]methyl benzoate |
InChI |
InChI=1S/C12H13FO3/c13-12(6-10(12)7-14)8-16-11(15)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-,12+/m0/s1 |
InChI Key |
ZZDXSBNNCGWDFZ-CMPLNLGQSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(COC(=O)C2=CC=CC=C2)F)CO |
Canonical SMILES |
C1C(C1(COC(=O)C2=CC=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


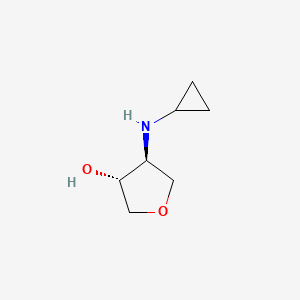
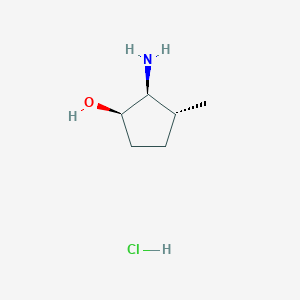
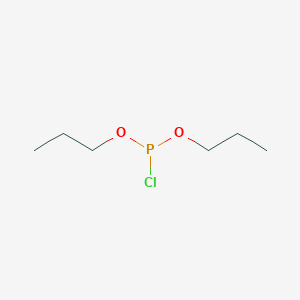
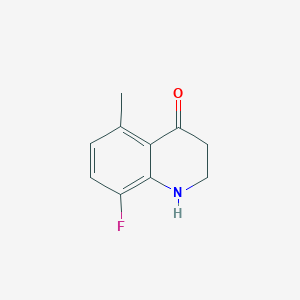
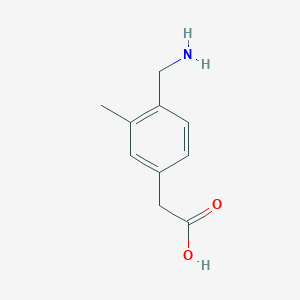
![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13333944.png)
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
